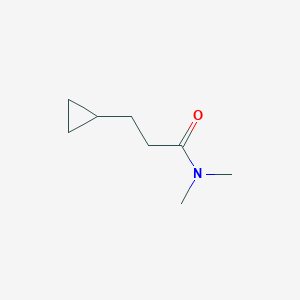

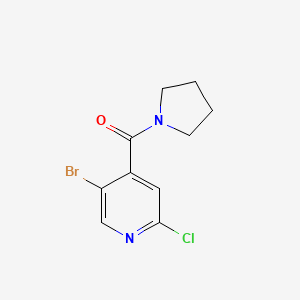

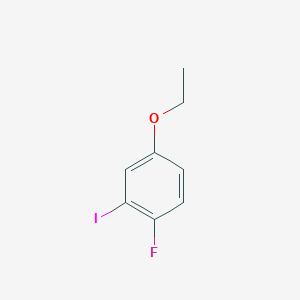

![molecular formula C12H9F3O2 B6305840 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid CAS No. 2089650-74-6](/img/structure/B6305840.png)

3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

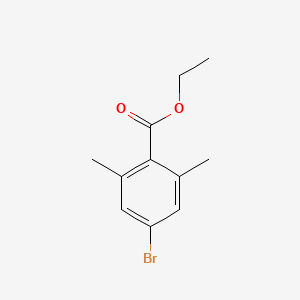

“3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid” is a chemical compound with the molecular formula C12H9F3O2 . It is a type of bicyclo[1.1.0]butane (BCB), a class of hydrocarbons consisting of two cyclopropane rings fused through a common C–C bond .

Synthesis Analysis

The synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes, which includes our compound of interest, has been achieved via directed bridgehead functionalization . This process involves the use of palladium-catalyzed cross-coupling on pre-formed BCBs, enabling a ‘late stage’ diversification of the bridgehead position .Molecular Structure Analysis

The molecular structure of this compound is characterized by a highly strained fused bicyclic structure . The inherent strain of the bicyclic scaffold is due to the presence of two cyclopropane rings fused through a common C–C bond .Chemical Reactions Analysis

The unique chemistry of small, strained carbocyclic systems like BCBs has been explored extensively . They are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes . The olefinic character of the bridgehead bond enables BCBs to be elaborated into various other ring systems .Physical And Chemical Properties Analysis

The physical form of “this compound” is a white to yellow solid .科学的研究の応用

3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. It has also been used in the synthesis of various peptides and peptidomimetics. In addition, this compound has been used in the synthesis of various fluorescent dyes and labels, as well as in the synthesis of various metal complexes.

作用機序

Target of Action

The primary targets of 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid are currently unknown

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

実験室実験の利点と制限

The use of 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid in lab experiments has several advantages. It is a highly reactive compound, which makes it suitable for the synthesis of various organic compounds. In addition, it is relatively inexpensive and easy to obtain. Furthermore, it is a highly versatile compound, which makes it suitable for a wide range of applications.

However, there are some limitations to the use of this compound in lab experiments. It is a highly reactive compound, which can lead to unwanted side reactions. In addition, it is a highly volatile compound, which can lead to the loss of the compound during the reaction. Furthermore, it is a highly toxic compound, which can be hazardous to handle.

将来の方向性

The future directions for 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid include the development of new and improved synthesis methods, the use of the compound in the synthesis of new and improved organic compounds, and the exploration of its potential applications in drug discovery and development. In addition, further research is needed to understand the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Furthermore, further research is needed to understand the mechanism of action of this compound, as well as its potential interactions with other compounds.

合成法

3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid can be synthesized from a variety of starting materials, such as trifluoromethyl phenol, cyclopentanone, and ethyl trifluoropyruvate. The synthesis of this compound involves the condensation of trifluoromethyl phenol with cyclopentanone, followed by the addition of ethyl trifluoropyruvate. The reaction is typically carried out in a solvent such as dichloromethane or toluene, at a temperature of 0–10°C. The reaction is typically complete within a few hours, and yields this compound in high yields.

Safety and Hazards

特性

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.0]butane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O2/c13-12(14,15)8-3-1-7(2-4-8)10-5-11(10,6-10)9(16)17/h1-4H,5-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJCLAGNAXGQAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(C1(C2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。